molecular formula C17H19FN4O3 B2873498 2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide CAS No. 1396760-21-6

2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide

Cat. No.: B2873498
CAS No.: 1396760-21-6
M. Wt: 346.362
InChI Key: YOQPGIKQEDVFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.362. The purity is usually 95%.
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Biological Activity

2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C20H25FN6O2
  • Molecular Weight : 400.4 g/mol
  • IUPAC Name : N-(4-fluorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide
  • Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. Key synthetic routes include:

  • Formation of the Fluorophenyl Intermediate : Involves reactions with fluorinated phenolic compounds.
  • Synthesis of Morpholinyl Pyrimidine : Achieved through condensation reactions with appropriate pyrimidine precursors.
  • Coupling Reactions : The morpholinyl pyrimidine is coupled with other intermediates to form the final product through amide coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic processes.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways, potentially affecting cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent.

Anticancer Activity

Recent studies evaluated the compound's anticancer potential, revealing promising results in inhibiting tumor cell proliferation. The compound’s mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic applications.

Case Studies

  • Antibacterial Efficacy :
    • A study assessed the in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for both strains, suggesting strong antibacterial properties.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus5
    Escherichia coli5
  • Anticancer Studies :
    • In a recent experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a half-maximal inhibitory concentration (IC50) of 10 µM, indicating significant anticancer activity.
    Cell LineIC50 (µM)
    MCF-710
    HeLa12

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-12(25-14-4-2-13(18)3-5-14)17(23)21-15-10-16(20-11-19-15)22-6-8-24-9-7-22/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQPGIKQEDVFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCOCC2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.